molecular formula C10H8N2O4 B14281674 5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one CAS No. 138327-81-8

5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one

Cat. No.: B14281674
CAS No.: 138327-81-8
M. Wt: 220.18 g/mol
InChI Key: OWBACRACPRJRRF-UHFFFAOYSA-N
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Description

5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one is a complex organic compound that features both a furan and a pyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of 5-(hydroxymethyl)furfural, which is then subjected to a series of reactions to introduce the pyrimidinone moiety. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. The use of biocatalysts and green chemistry principles is also explored to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted furans .

Scientific Research Applications

5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism by which 5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one is unique due to the presence of both the furan and pyrimidinone rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions and applications compared to its simpler counterparts .

Properties

CAS No.

138327-81-8

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

5-[5-(hydroxymethyl)furan-2-carbonyl]-1H-pyrimidin-2-one

InChI

InChI=1S/C10H8N2O4/c13-5-7-1-2-8(16-7)9(14)6-3-11-10(15)12-4-6/h1-4,13H,5H2,(H,11,12,15)

InChI Key

OWBACRACPRJRRF-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C(=O)C2=CNC(=O)N=C2)CO

Origin of Product

United States

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